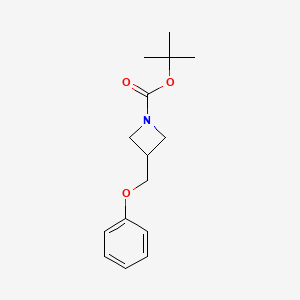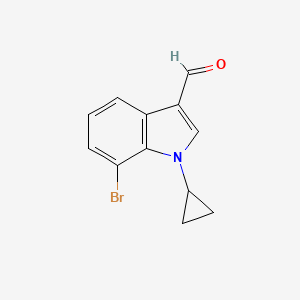![molecular formula C6H10N4O B13863101 [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol: is a pyrimidine derivative with the molecular formula C6H10N4O. This compound is known for its unique structure, which includes an amino group at the 4th position, an aminomethyl group at the 5th position, and a hydroxymethyl group at the 2nd position of the pyrimidine ring. It is a significant intermediate in various chemical and pharmaceutical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol typically begins with commercially available starting materials such as 2-methylpyrimidine.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like potassium permanganate.
Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: [4-Amino-5-(aminomethyl)pyrimidin-2-yl]formaldehyde.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
- Employed in the development of novel catalysts and ligands for various chemical reactions.
Biology:
- Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.
Medicine:
- Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
- Used in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways.
Industry:
- Utilized in the production of agrochemicals and dyes.
- Employed in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups allow it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis by mimicking natural pyrimidine bases, thereby disrupting cellular processes.
Comparaison Avec Des Composés Similaires
4-Amino-2-methylpyrimidine: Lacks the aminomethyl and hydroxymethyl groups, making it less versatile in chemical reactions.
5-Aminomethyl-2-methylpyrimidine: Similar structure but lacks the hydroxymethyl group, affecting its reactivity and applications.
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Similar but lacks the aminomethyl group, limiting its potential interactions and uses.
Uniqueness:
- The presence of both aminomethyl and hydroxymethyl groups in [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol provides unique reactivity and versatility in chemical synthesis.
- Its structure allows for multiple functionalization possibilities, making it a valuable intermediate in various fields, including pharmaceuticals and materials science.
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
[4-amino-5-(aminomethyl)pyrimidin-2-yl]methanol |
InChI |
InChI=1S/C6H10N4O/c7-1-4-2-9-5(3-11)10-6(4)8/h2,11H,1,3,7H2,(H2,8,9,10) |
Clé InChI |
WAOZHIYPGWBFLG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)CO)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


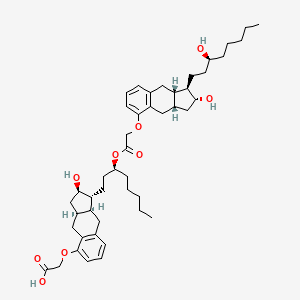

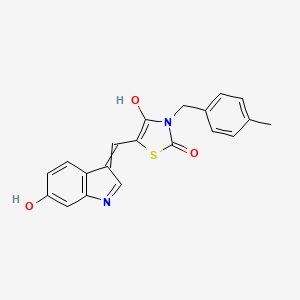
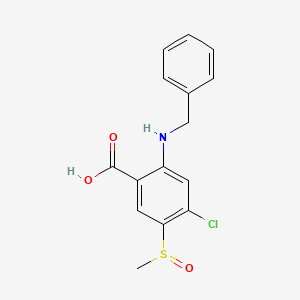
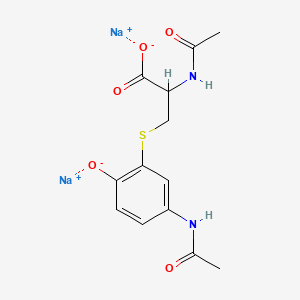
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
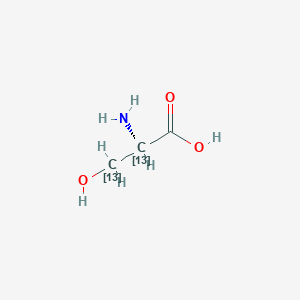
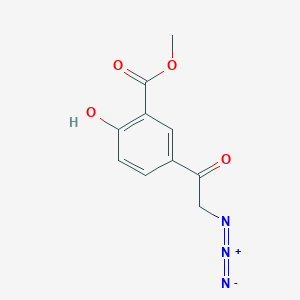
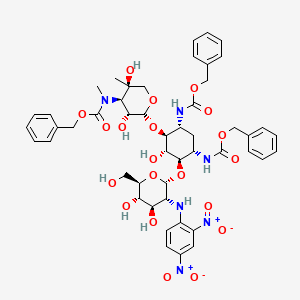
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
